2-Methylbenzyl cyanide
Overview
Description
(2-methylphenyl)acetonitrile is a nitrile that is acetonitrile where one of the methyl hydrogens is substituted by a 2-methylphenyl group. It derives from an acetonitrile.
Scientific Research Applications
1. Neurophysiological Studies
2-Methylbenzyl cyanide has been examined in the context of neurophysiology, particularly in its interaction with the N-Methyl-d-aspartate (NMDA) receptor. Cyanide can potentiate NMDA receptor-mediated physiological responses in neurons. Research demonstrates that cyanide can chemically modify NMDA receptor subunits, producing varying functional effects (Arden, Sinor, Potthoff, & Aizenman, 1998).
2. Drug Metabolism
Studies have explored the role of cyanide derivatives in drug metabolism. For example, the peroxisomal beta-oxidation system in rat liver can shorten the acyl side-chains of drugs, including cyanide-related compounds, suggesting an additional metabolic role for peroxisomes (Yamada, Itoh, Horie, Watanabe, & Suga, 1986).
3. Environmental Applications
The use of granular activated carbon (GAC) for removing cyanide from water and wastewater has been investigated. Studies have shown that GAC can effectively adsorb cyanide compounds under optimal conditions, highlighting its potential for environmental cleanup (Dash, Balomajumder, & Kumar, 2009).
4. Detection of Cyanide Ions
Research into fluorescence sensors for cyanide ion detection is significant, given cyanide's harmful impact on human health and the environment. Various studies have developed sensors that can detect cyanide ions selectively and sensitively, with applications ranging from environmental water sampling to live-cell imaging (Jothi, Munusamy, Manoj kumar, Enbanathan, & Iyer, 2022).
5. Green Chemistry in Education
Green chemistry techniques have been implemented in educational settings to synthesize compounds involving cyanide derivatives. Such experiments emphasize environmental protection and enhance students' practical skills in organic chemistry (Hong-pin, 2010).
Safety and Hazards
2-Methylbenzyl cyanide is considered hazardous. It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this chemical. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation . It is also important to keep containers tightly closed in a dry, cool, and well-ventilated place .
Mechanism of Action
Target of Action
2-Methylbenzyl cyanide is a chemical compound with the formula C9H9N It is known to have acute toxicity effects on the respiratory system .
Mode of Action
It is known that alkylbenzenes, a group of compounds to which this compound belongs, are particularly reactive at the carbon atom attached to the aromatic ring . This position is known as the benzylic position . Reactions at this position can lead to various changes in the molecule and its surrounding environment .
Biochemical Pathways
Cyanide compounds, in general, are known to interfere with cellular respiration by inhibiting cytochrome c oxidase in the mitochondrial electron transport chain . .
Result of Action
It is known to have acute toxicity effects, causing irritation to the skin, eyes, and respiratory system .
Properties
IUPAC Name |
2-(2-methylphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-8-4-2-3-5-9(8)6-7-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGVPDQNPUQRND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176898 | |
Record name | Acetonitrile, o-tolyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22364-68-7 | |
Record name | 2-Methylphenylacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22364-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(o-Tolyl)acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022364687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Tolylacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75859 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetonitrile, o-tolyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-tolylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.836 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(O-TOLYL)ACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P36Y8LY38Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2-Methylbenzyl Cyanide form co-crystals, and what can be inferred about their photochemical reactivity?
A1: Yes, research indicates that this compound can form co-crystals with other molecules, such as Tetracyanobenzene (TCNB) []. In this specific co-crystal, the TCNB molecule is sandwiched between two this compound molecules. Interestingly, this specific arrangement appears to hinder photochemical reactivity. This lack of reactivity is attributed to the absence of close contact between the benzyl hydrogen atoms of this compound and the cyano nitrogen atoms of TCNB [].
Q2: What is a known synthetic route for producing Hydroxyimino-o-tolyl-acetonitrile, and what are the optimal conditions for maximizing yield?
A2: Hydroxyimino-o-tolyl-acetonitrile can be synthesized through the reaction of this compound with ethyl nitrite []. Research indicates that the optimal yield (93.1%) is achieved using a specific molar ratio of reactants: Sodium Ethoxide : Ethyl Nitrite : this compound = 1.3:1.3:1. Furthermore, maintaining a reaction temperature of 25-30 °C for a duration of 5 hours is crucial for maximizing yield [].
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